![molecular formula C35H42N5O5S- B14301024 3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate CAS No. 112308-96-0](/img/structure/B14301024.png)
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a carbonate group, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate typically involves multiple steps. The starting materials include dodecylbenzene, benzimidazole derivatives, and formylhydrazine. The synthesis process may involve:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the formylhydrazine group: This step involves the reaction of the benzimidazole derivative with formylhydrazine in the presence of a suitable catalyst.
Attachment of the dodecyl group: This can be done through alkylation reactions using dodecyl halides.
Formation of the carbonate group: This step involves the reaction of the phenol derivative with phosgene or its safer alternatives like triphosgene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology: The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for similar activities.
Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as drug development.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The benzimidazole core may bind to specific enzymes or receptors, modulating their activity. The formylhydrazine group could participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their biological activity.
Carbonate esters: These compounds contain the carbonate group and are used in various chemical reactions.
Uniqueness
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate is unique due to its combination of a benzimidazole core, a formylhydrazine group, and a dodecyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112308-96-0 |
|---|---|
Formule moléculaire |
C35H42N5O5S- |
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
[3-dodecyl-2-[[6-[[4-(2-formylhydrazinyl)phenyl]carbamoyl]-1H-benzimidazol-2-yl]sulfanylmethyl]phenyl] carbonate |
InChI |
InChI=1S/C35H43N5O5S/c1-2-3-4-5-6-7-8-9-10-11-13-25-14-12-15-32(45-35(43)44)29(25)23-46-34-38-30-21-16-26(22-31(30)39-34)33(42)37-27-17-19-28(20-18-27)40-36-24-41/h12,14-22,24,40H,2-11,13,23H2,1H3,(H,36,41)(H,37,42)(H,38,39)(H,43,44)/p-1 |
Clé InChI |
KVUADSLSYGBDIP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)[O-])CSC2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-arsane](/img/structure/B14300960.png)

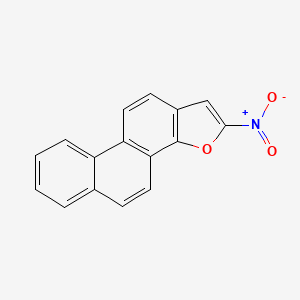
![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)
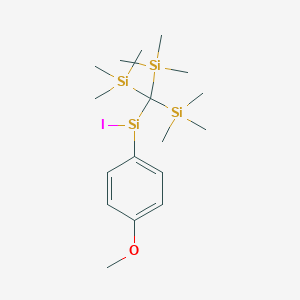
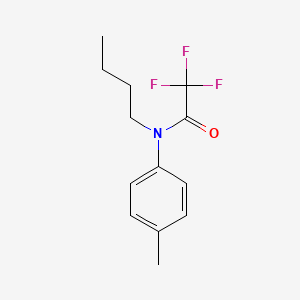
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)


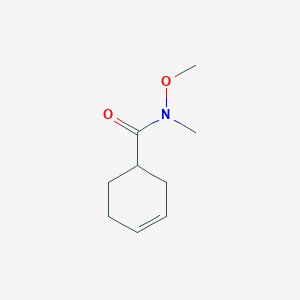
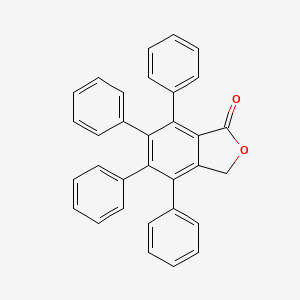
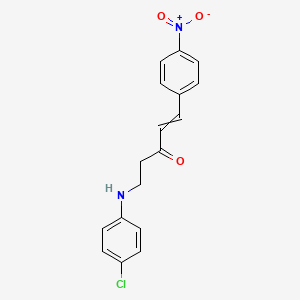
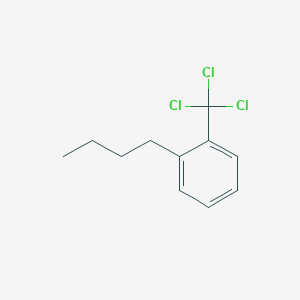
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
